

Spectroscopic Characterization of 6-(4-Methoxybenzyl)-3-pyridazinol: A Technical Guide

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Compound of Interest		
Compound Name:	6-(4-Methoxybenzyl)-3-pyridazinol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **6-(4-Methoxybenzyl)-3-pyridazinol**, a pyridazinone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this specific compound in published literature, this guide presents expected spectroscopic characteristics based on the analysis of closely related pyridazinone analogues.[1][2] The methodologies and data presented herein serve as a valuable resource for the synthesis, identification, and purification of **6-(4-Methoxybenzyl)-3-pyridazinol** and similar compounds.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural characterization of these molecules is a critical step in the drug discovery and development process, ensuring the identity and purity of the synthesized compounds. This guide focuses on the key spectroscopic techniques employed for the characterization of **6-(4-Methoxybenzyl)-3-pyridazinol**.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of **6-(4-Methoxybenzyl)-3-pyridazinol**. These predictions are derived from published data for structurally similar compounds.[1][2][3]



Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~10.8	Singlet	1H	NH (pyridazinone ring)
~7.8	Singlet	1H	CH (pyridazinone ring)
~7.2	Doublet	2H	Ar-H (protons ortho to CH ₂)
~6.9	Doublet	2H	Ar-H (protons ortho to OCH ₃)
~3.9	Singlet	2H	CH₂ (benzyl)
~3.8	Singlet	ЗН	OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~162	C=O (pyridazinone ring)
~158	C-OCH₃ (aromatic)
~144	C-N (pyridazinone ring)
~136	C-CH (pyridazinone ring)
~130	C-H (aromatic, ortho to CH ₂)
~129	C-CH ₂ (aromatic)
~114	C-H (aromatic, ortho to OCH₃)
~55	OCH₃
~35	CH2 (benzyl)

Table 3: Predicted FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretching
~3100 - 2800	C-H stretching (aromatic and aliphatic)
~1650	C=O stretching (amide)
~1600	C=N stretching
~1510, ~1450	C=C stretching (aromatic)
~1250	C-O stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
~217	[M+H]+ (Molecular Ion)
~121	[C ₈ H ₉ O] ⁺ (4-methoxybenzyl fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established protocols for the characterization of novel pyridazinone derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- ¹H NMR: The proton NMR spectra are recorded to determine the number of protons, their chemical environments, and their coupling patterns. Tetramethylsilane (TMS) is used as an internal standard.
- ¹³C NMR: The carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.



Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is analyzed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Mass Spectrometry (MS)

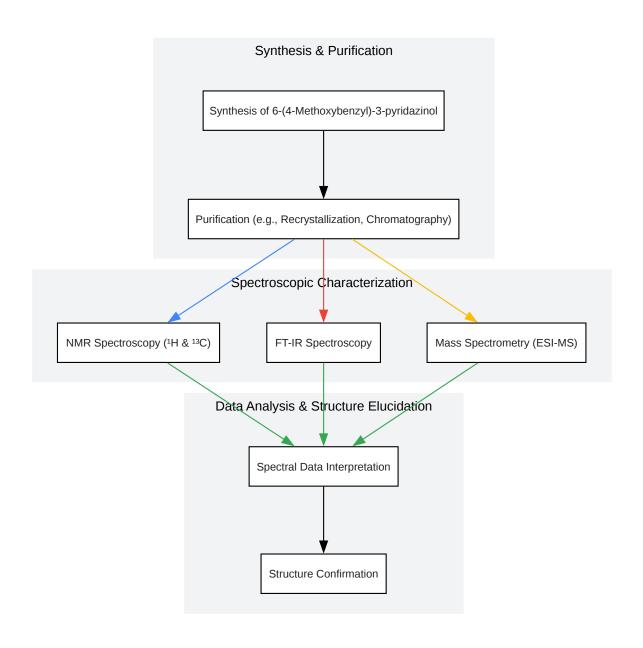
- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Analysis: The solution is infused into the ESI source. The mass-to-charge ratio (m/z) of the
 molecular ion and major fragment ions are determined to confirm the molecular weight and
 elemental composition of the compound. High-resolution mass spectrometry (HRMS) can be
 employed for precise mass determination.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **6-(4-Methoxybenzyl)-3-pyridazinol**.





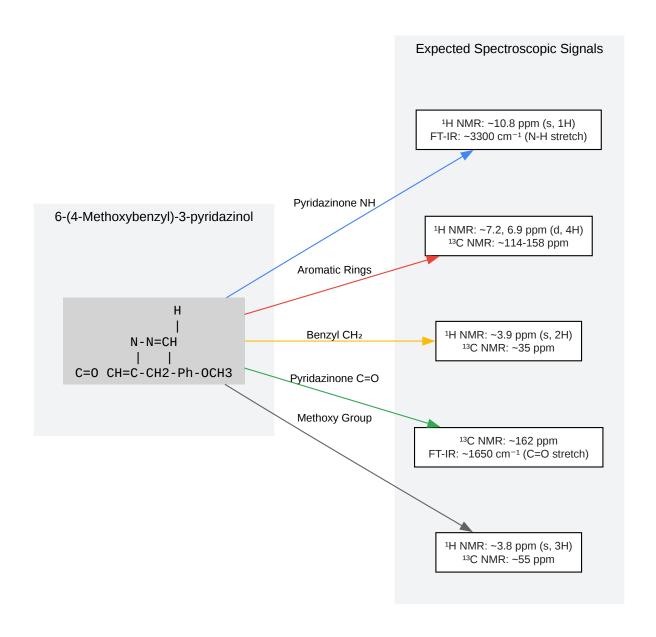
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Caption: Experimental workflow for synthesis and characterization.

Key Structural Features and Spectroscopic Correlation



This diagram highlights the key structural fragments of **6-(4-Methoxybenzyl)-3-pyridazinol** and their expected spectroscopic signatures.



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Caption: Correlation of structure to spectroscopic signals.



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